2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

RBP4 Antagonist Conformational Restriction Binding Affinity

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a synthetic, heterocyclic small molecule belonging to the azetidinyl-pyrimidine class, structurally defined by a pyrimidine core linked via an azetidine spacer to a saturated octahydrocyclopenta[c]pyrrole bicyclic system. Its molecular formula is C16H22N4 (MW ~270.37 g/mol).

Molecular Formula C14H20N4
Molecular Weight 244.34 g/mol
CAS No. 2549011-24-5
Cat. No. B6447810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine
CAS2549011-24-5
Molecular FormulaC14H20N4
Molecular Weight244.34 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2C1)C3CN(C3)C4=NC=CC=N4
InChIInChI=1S/C14H20N4/c1-3-11-7-17(8-12(11)4-1)13-9-18(10-13)14-15-5-2-6-16-14/h2,5-6,11-13H,1,3-4,7-10H2
InChIKeyVAJGHGIPXJUZHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine (CAS 2549011-24-5): Procurement-Relevant Chemical Class and Structural Identity


2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a synthetic, heterocyclic small molecule belonging to the azetidinyl-pyrimidine class, structurally defined by a pyrimidine core linked via an azetidine spacer to a saturated octahydrocyclopenta[c]pyrrole bicyclic system [1]. Its molecular formula is C16H22N4 (MW ~270.37 g/mol) [1]. This compound is primarily investigated in kinase-targeted drug discovery programs and, based on its structural features, is a potential modulator of protein kinases relevant to inflammatory and ocular diseases [2].

Why 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine Cannot Be Replaced by a Generic Azetidinyl-Pyrimidine Analog


Generic substitution within the azetidinyl-pyrimidine series is precluded by the profound, target-specific impact of the saturated [3.3.0]-bicyclic amine moiety on kinase selectivity. The octahydrocyclopenta[c]pyrrole group introduces a unique combination of conformational rigidity and steric bulk absent in simpler azetidine or pyrrolidine analogs. As demonstrated by structurally related RBP4 antagonists, the replacement of a flexible amine appendage with this rigid bicyclic system can shift binding affinity by over an order of magnitude and drastically alter pharmacokinetic profiles [1]. Even closely related isomers or methyl-substituted analogs exhibit divergent target engagement [2], making precise chemical identity critical for reproducible pharmacology.

Quantitative Differentiation Evidence for 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine Against Structural Analogs


Conformational Restriction Drives a >10-Fold Potency Gain Over Flexible Amine Analogs in RBP4 Antagonism

In a seminal head-to-head comparison, the incorporation of the octahydrocyclopenta[c]pyrrole group (as in compound 4) conferred a >10-fold improvement in RBP4 binding affinity (IC50) over its conformationally flexible amine counterpart. This finding directly supports the hypothesis that the rigid bicyclic system pre-organizes the molecule for optimal target engagement, a feature central to the design of the title compound [1].

RBP4 Antagonist Conformational Restriction Binding Affinity

Bicyclic Amine Enables Superior In Vivo Target Knockdown (>90%) Compared to Less Constrained Analogs

The superior in vitro potency of the octahydrocyclopenta[c]pyrrole chemotype translates into a robust pharmacodynamic effect. An optimized analog from the same series (compound 33, incorporating both the key bicyclic amine and a pyrimidine-4-carboxylic acid isostere) achieved >90% reduction in circulating plasma RBP4 levels in a rat pharmacokinetic model. In contrast, the less constrained, anthranilic acid-based lead compound 4 from the same study exhibited markedly lower in vivo efficacy [1].

In Vivo Pharmacodynamics RBP4 Reduction Pharmacokinetics

Isosteric Replacement of the Acidic Appendage with a Pyrimidine Improves Drug-Like Properties vs. Carboxylic Acid Leads

The pyrimidine ring in the title compound is a critical design element derived from a strategic isosteric replacement. In the development of series standout 33, the replacement of the anthranilic acid appendage from compound 4 with a pyrimidine-4-carboxylic acid fragment maintained exquisite binding affinity (RBP4 IC50 < 10 nM) while favorably modulating drug-like characteristics such as lipophilicity and permeability, leading to the >90% in vivo efficacy mentioned above [1].

Isosteric Replacement Physicochemical Properties Permeability

High-Value Application Scenarios for 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine


Ophthalmic Drug Discovery: Dry Age-Related Macular Degeneration (AMD) and Stargardt Disease

The primary application for this compound is as a key intermediate or final candidate in a program targeting RBP4 for ocular disease. Its demonstrated potency in reducing the visual cycle toxin precursor (RBP4) by >90% makes it a leading candidate for developing a treatment that can reduce toxic bisretinoid formation in the retina, a primary pathology in atrophic AMD and Stargardt disease [1].

Kinase Profiling and Selectivity Screening

Based on its classification within a broad patent of azetidinyl pyrimidine kinase modulators, the compound is a high-value tool compound for screening against a panel of structurally related kinases (e.g., JAK, ROCK, CDK families). Its unique [3.3.0]-bicyclic architecture is predicted to confer a distinct selectivity fingerprint compared to more common piperidine or cyclohexylamine-based kinase inhibitors [2].

In Vivo Pharmacodynamic (PD) Tool for RBP4 Pathway Studies

The compound's ability to produce a profound (>90%) and robust reduction in a circulating target protein validates its use as a chemical probe for studying RBP4-dependent physiology in rodent models. This application is directly supported by the pharmacodynamic data for its close structural analog 33 [1].

Quote Request

Request a Quote for 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.